Welcome to the BenchChem Online Store!
molecular formula C11H11N3O B8328587 4-(3,4-Diamino-phenoxy)-pyridine

4-(3,4-Diamino-phenoxy)-pyridine

Cat. No. B8328587
M. Wt: 201.22 g/mol
InChI Key: JJPGDXCMLGMXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531553B2

Procedure details

4-(3,4-Dinitro-phenoxy)-pyridine (1.36 g, 5.21 mmol) was dissolved in 20 mL MeOH and 40 mL EtOAc. To the argon-degassed solution was added 10% by weight Pd/C (0.35 g). The reaction was vigorously stirred for 42 h at RT under 1 atm of H2 gas. The reaction was filtered through a Celite® plug. The solvent was removed under reduced pressure to obtain the title compound.
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[O:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)([O-])=O>CO.CCOC(C)=O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][C:16]=1[NH2:17])[O:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=NC=C2)C=CC1[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was vigorously stirred for 42 h at RT under 1 atm of H2 gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the argon-degassed solution
ADDITION
Type
ADDITION
Details
was added 10% by weight Pd/C (0.35 g)
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a Celite® plug
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
NC=1C=C(OC2=CC=NC=C2)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.